molecular formula C27H24O8 B14971140 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate

Cat. No.: B14971140
M. Wt: 476.5 g/mol
InChI Key: JJMKPIJWKISSCV-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate is a complex organic compound with a molecular formula of C26H22O8

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate typically involves several steps, starting from readily available precursors. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with a suitable chromenone derivative under acidic or basic conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium hydroxide. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and chromen-2-one core structure allow it to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, its antioxidant properties help neutralize free radicals, protecting cells from oxidative damage .

Comparison with Similar Compounds

3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2,6-dimethoxybenzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2,6-dimethoxybenzoate

InChI

InChI=1S/C27H24O8/c1-15-18-14-17(34-27(29)25-21(31-3)7-6-8-22(25)32-4)10-12-19(18)35-26(28)24(15)16-9-11-20(30-2)23(13-16)33-5/h6-14H,1-5H3

InChI Key

JJMKPIJWKISSCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=C(C=CC=C3OC)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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